molecular formula C20H34O4 B6323562 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene CAS No. 1350770-63-6

1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene

Cat. No.: B6323562
CAS No.: 1350770-63-6
M. Wt: 338.5 g/mol
InChI Key: BXGAYPHFADZNDI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene, also known as DBBB or Redox Shuttle ANL-RS2, is lithium-ion batteries (LIBs) . The compound acts as a redox shuttle additive, which is employed to prevent overcharging of these batteries .

Mode of Action

DBBB interacts with its target, the LIBs, by acting as a redox shuttle . This means it undergoes reduction and oxidation reactions to transfer electrons. When the battery is overcharged, DBBB gets oxidized and forms a radical cation, which then diffuses to the negative electrode and gets reduced. This process helps to prevent overcharging of the battery .

Biochemical Pathways

The key biochemical pathway involved in the action of DBBB is the redox reaction . This reaction involves the transfer of electrons from one molecule (DBBB in this case) to another (the battery’s electrode). The redox reaction of DBBB helps maintain the stability of LIBs by preventing overcharging .

Pharmacokinetics

diffusion across the battery’s electrolyte can be considered analogous to distribution in pharmacokinetics. The speed and efficiency of this diffusion process can impact the compound’s effectiveness in preventing overcharge .

Result of Action

The result of DBBB’s action is the increased safety and stability of lithium-ion batteries . By acting as a redox shuttle, DBBB prevents overcharging of the battery, which could otherwise lead to thermal runaway and catastrophic failure .

Action Environment

The action of DBBB can be influenced by various environmental factors. For instance, the temperature of the battery’s environment can affect the redox reactions involving DBBB . Additionally, the concentration of DBBB in the battery’s electrolyte can also impact its effectiveness as a redox shuttle .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dimethoxybenzene with tert-butyl bromide in the presence of a base . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones or other oxidized derivatives, while reduction reactions may produce alcohols or other reduced forms.

Scientific Research Applications

1,4-Di-t-butyl-2,5-bis(2-methoxyethoxy)benzene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which provides enhanced solubility in carbonate-based electrolytes and a reversible redox potential at 3.9 V . These properties make it particularly suitable for use as a redox shuttle in lithium-ion batteries, offering improved safety and stability compared to other similar compounds.

Properties

IUPAC Name

1,4-ditert-butyl-2,5-bis(2-methoxyethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-19(2,3)15-13-18(24-12-10-22-8)16(20(4,5)6)14-17(15)23-11-9-21-7/h13-14H,9-12H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGAYPHFADZNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OCCOC)C(C)(C)C)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Di-tert-butylhydroquinone (0.2 mmol) was dissolved in anhydrous THF (20 ml). Sodium hydride (0.6 mmol) and 2-chloroethylethylether (0.4 mmol) was then added to the solution. The reaction mixture was then stirred at room temperature overnight. After removal of the solvent, the residue was partitioned between dichloromethane and aqueous NaHCO3 (0.1M). The organic portion was separated and dried over Na2SO4. After solvent removal in vacuo, the crude product was chromatographed (silica, hexanes/DCM from 5:1 to 1:1) to afford 1,4-bis(2-methoxyethoxy)-2,5-di-tert-butyl-benzene in an 81% yield. The product was characterized by 1H NMR (300 MHz, CDCl3, δ/ppm): 7.14 (s, 2H), 4.11 (t, J=4.5 Hz, 4H), 3.80 (t, J=4.5 Hz, 4H), 3.45 (s, 6H), 1.37 (s, 18H).
Quantity
0.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.6 mmol
Type
reactant
Reaction Step Two
Quantity
0.4 mmol
Type
reactant
Reaction Step Two

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